molecular formula C11H25O4P B14375394 Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate CAS No. 89865-30-5

Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate

Cat. No.: B14375394
CAS No.: 89865-30-5
M. Wt: 252.29 g/mol
InChI Key: KONSNJDPQHOQBH-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a hydroxy and methyl-substituted butyl chain, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate typically involves the reaction of appropriate alcohols with phosphonic acid derivatives. One common method includes the reaction of 1-hydroxy-3-methylbutanol with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation or chromatography is also common to remove any impurities and obtain a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphonate group can be reduced to form phosphine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1-oxo-3-methylbutyl phosphonate.

    Reduction: Formation of dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphine.

    Substitution: Formation of dipropan-2-yl (1-chloro-3-methylbutyl)phosphonate.

Scientific Research Applications

Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological processes, making it a valuable tool for studying enzyme function and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl tartrate: Used in asymmetric synthesis as a chiral ligand.

    Dipropan-2-yl (4-bromobutyl)phosphonate: Similar structure but with a bromine atom, used in different chemical reactions.

Uniqueness

Dipropan-2-yl (1-hydroxy-3-methylbutyl)phosphonate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

89865-30-5

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-3-methylbutan-1-ol

InChI

InChI=1S/C11H25O4P/c1-8(2)7-11(12)16(13,14-9(3)4)15-10(5)6/h8-12H,7H2,1-6H3

InChI Key

KONSNJDPQHOQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(O)P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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